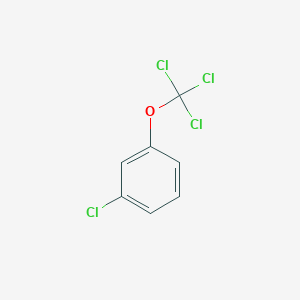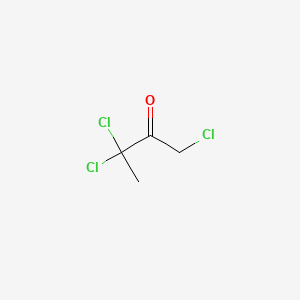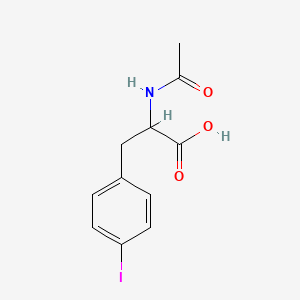
3-(Trichloromethoxy)chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trichloromethoxy)chlorobenzene is an organic compound characterized by the presence of a trichloromethoxy group attached to a chlorobenzene ring. This compound is a colorless liquid with a pungent odor and is sensitive to light, heat, and moisture. It is widely used in organic synthesis and serves as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethoxy)chlorobenzene typically involves the photochlorination of anisole (methoxybenzene) with chlorine gas in the presence of a catalyst. The reaction is carried out in a solvent under light exposure, which facilitates the chlorination process. The general reaction conditions include:
Reactants: Anisole and chlorine gas
Catalyst: Often a metal halide such as ferric chloride
Solvent: Commonly used solvents include carbon tetrachloride or chloroform
Temperature: Room temperature to slightly elevated temperatures
Light Source: UV light or sunlight to initiate the chlorination
The reaction proceeds as follows:
C6H5OCH3+3Cl2→C6H4(OCHCl3)+3HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trichloromethoxy)chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The trichloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium
Major Products
Substitution: Formation of substituted chlorobenzenes
Reduction: Formation of methoxybenzene derivatives
Oxidation: Formation of quinones or other oxidized products
Wissenschaftliche Forschungsanwendungen
3-(Trichloromethoxy)chlorobenzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Trichloromethoxy)chlorobenzene involves its interaction with molecular targets through its reactive trichloromethoxy group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The pathways involved include:
Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols
Oxidative Pathways: Formation of reactive intermediates that can further react with other molecules
Vergleich Mit ähnlichen Verbindungen
3-(Trichloromethoxy)chlorobenzene can be compared with other chlorinated benzenes, such as:
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Uniqueness
- Structural Differences : The presence of the trichloromethoxy group in this compound distinguishes it from other trichlorobenzenes, which have different substitution patterns.
- Reactivity : The trichloromethoxy group imparts unique reactivity, making it suitable for specific synthetic applications that other trichlorobenzenes may not be able to achieve.
Similar Compounds
- 1,2,3-Trichlorobenzene : Used as a solvent and intermediate in chemical synthesis
- 1,2,4-Trichlorobenzene : Employed in the production of herbicides and dyes
- 1,3,5-Trichlorobenzene : Utilized in the manufacture of pesticides and as a chemical intermediate
Eigenschaften
IUPAC Name |
1-chloro-3-(trichloromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTPDMXEKLOAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)

![Methyl 3-((4,4-dimethyl-2,6-dioxo(3,5-dioxanyl))diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B6354559.png)
![N-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidic acid ethyl ester](/img/structure/B6354563.png)
![Phenol, 2-[[(1-methylethyl)imino]methyl]-](/img/structure/B6354567.png)





![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)


